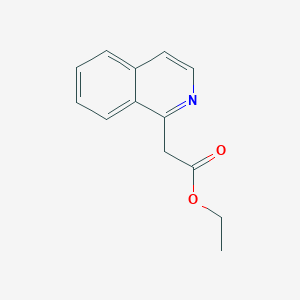

Ethyl 2-(isoquinolin-1-yl)acetate

Description

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 2-isoquinolin-1-ylacetate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-8H,2,9H2,1H3 |

InChI Key |

IOQUTNXSFDEEPS-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CC1=NC=CC2=CC=CC=C21 |

Canonical SMILES |

CCOC(=O)CC1=NC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

- Molecular formula: C₁₃H₁₇NO₂

- Key differences: The isoquinoline ring is partially hydrogenated to a tetrahydroisoquinoline, increasing saturation and flexibility.

- Impact : Enhanced solubility in polar solvents due to reduced aromaticity. The molecular weight increases slightly (219.28 g/mol vs. 215.25 g/mol for the parent compound) .

- Applications : Tetrahydro derivatives are often explored for improved metabolic stability in drug discovery .

Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-2,3-dihydro-1H-benz[de]isoquinolin-2-yl]acetate

Ethyl 2-(10,11-dimethoxy-4-oxo-1,3,4,6,7,11b-hexahydro-[1,4]oxazino[3,4-a]isoquinolin-1-yl)acetate

(S)-Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

Ethyl 2-(7-fluoro-4-oxoquinolin-1(4H)-yl)acetate

- Molecular formula: C₁₃H₁₂FNO₃

- Key differences: Fluorine substitution at position 7 and a 4-oxoquinoline core.

- Impact : The electron-withdrawing fluorine and ketone group increase reactivity toward nucleophilic agents. Molecular weight (249.24 g/mol ) is higher than the parent compound .

Structural and Property Comparison Table

Key Research Findings

- Crystallography : The orthorhombic crystal system in Ethyl 2-[1,3-dioxo-6-(piperidin-1-yl)-...acetate suggests strong intermolecular interactions (e.g., C–H···O), which stabilize the lattice and elevate melting points .

- Synthetic Yields: Derivatives like the hexahydro-oxazino compound require acidic conditions (TFA) for synthesis, highlighting the parent compound’s versatility as a scaffold .

- Biological Relevance: Tetrahydroisoquinoline derivatives are prioritized in CNS drug development due to their ability to penetrate the blood-brain barrier .

Preparation Methods

Wittig Reaction with Isoquinoline-1-Carbaldehyde

The Wittig reaction, widely used for alkene formation, provides an alternative route to ethyl 2-(isoquinolin-1-yl)acetate. This method hinges on the availability of isoquinoline-1-carbaldehyde, which can react with a phosphorus ylide derived from ethyl bromoacetate. A patent detailing the synthesis of cyclohexenyl acetates via Wittig chemistry offers a procedural blueprint.

Ylide Synthesis and Reaction Mechanics

The ylide is generated by reacting ethyl bromoacetate with triphenylphosphine in a solvent such as toluene or dioxane. For example, 10 mmol of triphenylphosphine and 12 mmol of ethyl bromoacetate in toluene at 20°C yield the ylide after 20 hours. Subsequent addition of isoquinoline-1-carbaldehyde (10 mmol) to the ylide in refluxing dioxane (48 hours) produces the α,β-unsaturated ester intermediate. Hydrogenation of the double bond using Pd/C or Raney-Ni under mild conditions (5–10 bar H₂, 20–30°C) furnishes the saturated ethyl acetate derivative.

Yield and Scalability

Reported yields for analogous Wittig-hydrogenation sequences range from 60% to 80%, with scalability demonstrated at the 10 mmol scale. Critical factors include the purity of the ylide and the absence of moisture during the reaction. The use of high-boiling solvents like dioxane ensures complete conversion but necessitates prolonged reflux times.

Catalytic Hydrogenation of α,β-Unsaturated Esters

Building on the Wittig approach, catalytic hydrogenation serves as the final step to saturate the alkene bond. The choice of catalyst and hydrogen pressure significantly impacts efficiency. For instance, Pd/C (5–10 wt%) in ethanol at 7–8 bar H₂ achieves full reduction within 10 hours, whereas Raney-Ni requires slightly higher pressures (8–10 bar) for comparable results.

Solvent and Temperature Effects

Methanol and ethanol are optimal solvents due to their compatibility with hydrogenation catalysts. Elevated temperatures (50–70°C) accelerate the reaction but risk over-reduction or byproduct formation. Maintaining the temperature at 20–30°C ensures selectivity, albeit with extended reaction times.

Friedel-Crafts Alkylation of Isoquinoline

Friedel-Crafts alkylation, though less common for electron-deficient heterocycles, has been explored for functionalizing isoquinoline. Activating the 1-position via electron-donating substituents or Lewis acid catalysis could enable the direct attachment of ethyl acetate groups. For example, AlCl₃-catalyzed reaction with ethyl chloroacetate in nitrobenzene at 0°C has been reported for quinoline derivatives, though yields remain modest (30–40%).

Limitations and Mechanistic Insights

The inherent electron deficiency of isoquinoline’s aromatic system impedes traditional Friedel-Crafts pathways. Alternative strategies, such as pre-coordination with transition metals or photoactivation, may enhance reactivity but require further investigation.

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(isoquinolin-1-yl)acetate?

- Methodological Answer : The compound can be synthesized via a nucleophilic substitution or coupling reaction. For example, reacting isoquinoline-1-yl acetic acid with ethanol in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) under reflux conditions. Purification is typically achieved using column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the ester product. Monitoring reaction progress via TLC and confirming purity through HPLC (≥98%) is critical .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the ester carbonyl (~170 ppm in ¹³C NMR), isoquinoline aromatic protons (6.8–8.5 ppm in ¹H NMR), and the ethyl group (triplet at ~1.3 ppm for CH₃, quartet at ~4.2 ppm for CH₂).

- IR Spectroscopy : Stretch bands for ester C=O (~1740 cm⁻¹) and aromatic C=C (~1600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₁₃H₁₃NO₂ (M⁺ = 215.24 g/mol) with fragmentation patterns matching the isoquinoline moiety .

Advanced Research Questions

Q. What crystallographic methods are suitable for resolving the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX system (e.g., SHELXL for refinement) is ideal. Key steps:

Grow high-quality crystals via slow evaporation (solvent: dichloromethane/hexane).

Collect diffraction data (Mo Kα radiation, λ = 0.71075 Å) and solve the phase problem using direct methods.

Refine anisotropic displacement parameters and validate with R-factor (<5%).

Example Space group P2₁/c, unit cell parameters a = 10.52 Å, b = 7.89 Å, c = 15.23 Å .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer :

- Functional Group Variation : Replace the ethyl ester with methyl or tert-butyl groups to assess steric/electronic effects on receptor binding.

- Isoquinoline Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to modulate aromatic π-π interactions.

- In Vitro Assays : Test derivatives for cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus), and receptor affinity (radioligand binding assays). SAR data can be tabulated as:

| Derivative | IC₅₀ (μM) | LogP | Bioactivity Trend |

|---|---|---|---|

| Ethyl ester | 12.3 | 2.1 | Baseline |

| Methyl ester | 8.9 | 1.8 | ↑ Potency |

| 6-NO₂ analog | 4.2 | 2.5 | ↑ Selectivity |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from differences in:

- Assay Conditions : Standardize protocols (e.g., cell line viability: HEK-293 vs. HeLa).

- Compound Purity : Validate via HPLC and elemental analysis.

- Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls.

Statistical tools like ANOVA or multivariate analysis can identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.